AS101

Immunomodulation Cytokine profiling Th1/Th2 balance

AS101 (ammonium trichloro(dioxoethylene-O,O')tellurate, CAS 106566-58-9) is a synthetic hypervalent tellurium(IV) compound that functions as an immunomodulatory prodrug. Structurally distinct from organic small molecules and biological immunomodulators, AS101 is characterized by its unique tellurium coordination core, which upon activation in aqueous physiological environments generates the pharmacologically active species TeOCl3−.

Molecular Formula C2H4Cl3O2Te-
Molecular Weight 294.0 g/mol
CAS No. 106566-58-9
Cat. No. B605601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS101
CAS106566-58-9
SynonymsAS-101;  IVX-Q-101;  PRX-0001;  PRX-0002;  PRX-001;  WAX-120337;  IVXQ-101;  AS101;  IVXQ101;  PRX0001;  PRX0002;  PRX001; WAX120337;  AS 101;  IVX Q 101;  PRX 0001;  PRX 0002;  PRX 001;  WAX 120337;  IVXQ 101; 
Molecular FormulaC2H4Cl3O2Te-
Molecular Weight294.0 g/mol
Structural Identifiers
SMILESC(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4]
InChIInChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3
InChIKeyAGZDZTOMXZEDLY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS101 (CAS 106566-58-9): A Tellurium-Based Immunomodulator Prodrug with Clinically Validated Therapeutic Differentiation


AS101 (ammonium trichloro(dioxoethylene-O,O')tellurate, CAS 106566-58-9) is a synthetic hypervalent tellurium(IV) compound that functions as an immunomodulatory prodrug [1]. Structurally distinct from organic small molecules and biological immunomodulators, AS101 is characterized by its unique tellurium coordination core, which upon activation in aqueous physiological environments generates the pharmacologically active species TeOCl3− [2]. The compound has entered multiple Phase II clinical trials for indications including psoriasis, HIV/AIDS-related immune dysfunction, and chemotherapy-induced toxicities, establishing it as the most clinically advanced tellurium-based therapeutic candidate [3].

Why Generic Substitution of AS101 with Conventional Immunomodulators is Scientifically Unsupported


Generic substitution of AS101 with other immunomodulatory compounds—including widely used agents such as cyclosporine A, tacrolimus, or cytokine-targeting biologics—is not scientifically justified due to AS101's unique dual mechanism of action. AS101 exerts its immunomodulatory effects through a combination of (1) redox-mediated inactivation of integrin VLA-4 (α4β1) via oxidation of vicinal thiols in its exofacial domain [1], and (2) selective transcriptional inhibition of IL-10 production [2]. This redox-based integrin inactivation mechanism is structurally specific to tellurium(IV) coordination chemistry and cannot be replicated by organic small molecules or protein-based therapeutics. Consequently, substituting AS101 with another immunomodulator would fundamentally alter the pharmacological profile, potentially eliminating the VLA-4-mediated anti-inflammatory and chemosensitization activities that define AS101's therapeutic differentiation in preclinical and clinical studies [3].

Quantitative Evidence Guide: AS101's Verifiable Differentiation from Closest Analogs and In-Class Alternatives


Differential Cytokine Modulation: AS101 vs. IFN-γ in IL-10 Inhibition with Preserved Macrophage Priming

In a head-to-head comparison with interferon-gamma (IFN-γ), AS101 demonstrates distinct functional differentiation in cytokine modulation. While both AS101 and IFN-γ inhibit IL-10 production, AS101 does not prime macrophages for LPS-induced nitric oxide release, nor does it significantly affect monocyte HLA-DR expression—activities that are characteristic of IFN-γ-mediated immune activation [1]. This functional divergence defines AS101 as a partial IFN-γ agonist rather than a full mimic.

Immunomodulation Cytokine profiling Th1/Th2 balance

Unique Redox-Based VLA-4 Integrin Inactivation Not Achievable by Conventional Anti-Integrin Antibodies or Small Molecules

AS101's mechanism of VLA-4 inhibition is fundamentally distinct from that of anti-VLA-4 monoclonal antibodies (e.g., natalizumab) or small molecule integrin antagonists. AS101 inactivates VLA-4 through redox modulation of adjacent thiols in the integrin's exofacial domain after ligation to stromal fibronectin, a post-translational mechanism not shared by any known comparator compound [1]. In a rat model of crescentic glomerulonephritis, AS101 administration either before or after glomerular basement membrane anti-serum injection ameliorated crescent formation and preserved renal function, associated with VLA-4 inactivation on glomerular macrophages both in vitro and in vivo [2].

Integrin inhibition Leukocyte trafficking Autoimmune disease

Comparative Prodrug Activation Kinetics: AS101 vs. Bromido- and Iodido-Replaced Structural Analogues

A direct comparative study of AS101 and its halido-replaced analogues (bromido- and iodido- substituted derivatives) revealed that moving down the halogen group (Cl → Br → I) results in a higher tendency to react in aqueous environments [1]. This differential activation liability indicates that AS101's chloro-substituted structure provides an optimal balance between prodrug stability and activation kinetics, which is not maintained in the bromido or iodido analogues.

Prodrug activation Tellurium chemistry Structure-activity relationship

Clinical Differentiation: AS101 Demonstrates Therapeutic Activity in Psoriasis Phase II Trials, Unmatched by Other Tellurium Compounds

AS101 is the first and only tellurium compound to have entered Phase II clinical trials for any indication, specifically for the treatment of psoriasis [1]. A Phase II randomized, double-blind, placebo-controlled study evaluated AS101 topical cream for the treatment of mild to moderate psoriasis (NCT00788424) [2]. No other tellurium-based compound has achieved this level of clinical development for autoimmune or inflammatory indications.

Clinical trials Psoriasis Autoimmune therapy

Selective IL-10 Inhibition with Concomitant TNF-α and IL-1α Augmentation: Distinct Profile vs. Broad-Spectrum Immunosuppressants

AS101 exhibits a unique cytokine modulation profile characterized by selective inhibition of IL-10 release while simultaneously augmenting TNF-α and IL-1α release from LPS-stimulated mouse peritoneal macrophages and human monocytes [1]. Importantly, AS101 does not significantly affect IL-6 or leukemia inhibitory factor (LIF) release, demonstrating target selectivity. This pattern is distinct from broad-spectrum immunosuppressants such as cyclosporine A or tacrolimus, which globally suppress T-cell activation and cytokine production through calcineurin inhibition.

Cytokine modulation Immunopharmacology Th1/Th2 polarization

Chemosensitization via VLA-4 Inactivation: AS101 Converts AML Cells from Chemoresistant to Chemosensitive State

AS101 uniquely abrogates acquired chemoresistance in acute myelogenous leukemia (AML) cells through redox inactivation of VLA-4. In a mouse xenograft model of AML derived from patient leukemic cells with high VLA-4 expression and activity, AS101 abrogated drug resistance and prolonged survival in mice receiving chemotherapy [1]. This chemosensitizing activity persisted in hosts with defective adaptive and innate immunity, confirming that integrin deactivation was not mediated by heightened immune attack but rather through direct VLA-4 redox inactivation.

Chemosensitization Acute myeloid leukemia Drug resistance reversal

AS101 Application Scenarios: Evidence-Based Research and Industrial Use Cases


Autoimmune Disease Research: VLA-4-Mediated Leukocyte Trafficking Inhibition in Preclinical Models

AS101 is ideally suited for research applications investigating VLA-4 (α4β1 integrin)-mediated leukocyte trafficking in autoimmune disease models. The compound's unique redox-based inactivation of VLA-4, as demonstrated in experimental autoimmune encephalomyelitis (EAE) and crescentic glomerulonephritis models [1], provides a tool for dissecting integrin-dependent inflammatory pathways without the confounding effects of competitive binding antagonists. Researchers studying multiple sclerosis, rheumatoid arthritis, or other VLA-4-dependent autoimmune conditions should prioritize AS101 over anti-VLA-4 antibodies when investigating redox-sensitive integrin modulation mechanisms [2].

Chemosensitization Studies: Overcoming VLA-4-Mediated Drug Resistance in Hematologic Malignancies

AS101 should be selected for preclinical studies investigating reversal of VLA-4-mediated chemoresistance in acute myelogenous leukemia (AML) and potentially other hematologic malignancies. The compound's demonstrated ability to abrogate acquired resistance in AML cells through redox inactivation of VLA-4, as validated in patient-derived xenograft models [1], makes it a unique tool for exploring integrin-chemoresistance crosstalk. This application scenario is particularly relevant for researchers seeking to reposition existing clinical-stage agents for combination chemotherapy strategies in VLA-4-high AML subtypes [2].

Immunomodulatory Profiling: Selective IL-10 Inhibition for Th1/Th2 Polarization Studies

AS101 is the compound of choice for studies requiring selective IL-10 inhibition with concomitant augmentation of Th1-type cytokines (TNF-α, IL-1α). Unlike broad-spectrum immunosuppressants that globally suppress cytokine networks, AS101 provides a tool for interrogating the specific role of IL-10 in immune regulation while preserving or enhancing pro-inflammatory cytokine production [1]. This profile makes AS101 valuable for investigating the IL-10/STAT3 signaling axis in tumor immunology, sepsis models, and autoimmune pathology [2].

Tellurium Prodrug Chemistry: Mechanistic Studies of Hypervalent Tellurium Activation

AS101 serves as the reference standard for comparative studies of hypervalent tellurium prodrug activation chemistry. As the most extensively characterized Te(IV) immunomodulator, with detailed mechanistic understanding of its aqueous activation to the pharmacologically active TeOCl3− species [1], AS101 provides a benchmark for evaluating structure-activity relationships in novel tellurium-based compounds. Medicinal chemistry groups developing next-generation tellurium therapeutics should use AS101 as the comparator compound to assess relative activation kinetics and pharmacological equivalence [2].

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